N-Methyl-2-(methylthio)-4-(phenylazo)aniline is an organic compound characterized by its azo group, which is a functional group containing a nitrogen-nitrogen double bond. This compound belongs to the class of azo dyes, which are widely used in various applications, including textiles and biological research. The compound's systematic name reflects its structure, which includes a methylthio group and a phenylazo group attached to an aniline base.
This compound can be synthesized from various precursors in laboratory settings. Its presence has been noted in studies concerning azo compounds and their derivatives, particularly in the context of dye chemistry and materials science.
N-Methyl-2-(methylthio)-4-(phenylazo)aniline is classified as an azo dye due to the presence of the azo functional group (-N=N-). It falls under the broader category of aromatic amines, which are compounds containing an amine group (-NH2) attached to an aromatic ring.
The synthesis of N-Methyl-2-(methylthio)-4-(phenylazo)aniline typically involves diazotization and coupling reactions:
The molecular formula for N-Methyl-2-(methylthio)-4-(phenylazo)aniline is . The structure can be represented as follows:
InChI=1S/C15H16N2S/c1-17(12-8-9-13(18)14(12)19)15(2)11-7-5-3-6-10-11/h3-10,19H,1-2H3
N-Methyl-2-(methylthio)-4-(phenylazo)aniline can undergo various chemical reactions typical of azo compounds:
The stability of the azo bond under different pH conditions influences the reactivity of this compound. For instance, acidic conditions may promote hydrolysis while alkaline conditions may stabilize the azo linkage.
The mechanism of action for N-Methyl-2-(methylthio)-4-(phenylazo)aniline primarily involves its interactions as a dye:
Azo dyes typically exhibit vibrant colors due to their extensive conjugation, which stabilizes excited states conducive to light absorption.
N-Methyl-2-(methylthio)-4-(phenylazo)aniline has several scientific uses:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6